molecular formula C10H18ClNO2 B15362803 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

Cat. No.: B15362803
M. Wt: 219.71 g/mol
InChI Key: RMWOCVSVAXROKO-UHFFFAOYSA-N
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Description

6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is a chemical compound with a unique structure that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride typically involves multiple steps, starting with the construction of the azaspiro[4.5]decane skeleton. Common synthetic routes include the use of cyclization reactions, where linear precursors are cyclized to form the spirocyclic structure. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions: 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding. It can serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the treatment of cardiovascular diseases and inflammatory conditions. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 6-Azaspiro[4.5]decane-8-carboxylic acid;hydrochloride: This compound is structurally similar but differs in the position of the carboxylic acid group.

  • Halichlorine: A natural alkaloid with a similar azaspiro structure, known for its anti-inflammatory properties.

  • Pinnaic acid: Another natural alkaloid with biological activity, also featuring the azaspiro skeleton.

Uniqueness: 6-Azaspiro[4.5]decane-3-carboxylic acid;hydrochloride stands out due to its specific substitution pattern and potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in scientific research and industry.

Properties

Molecular Formula

C10H18ClNO2

Molecular Weight

219.71 g/mol

IUPAC Name

6-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-3-5-10(7-8)4-1-2-6-11-10;/h8,11H,1-7H2,(H,12,13);1H

InChI Key

RMWOCVSVAXROKO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2(C1)CCC(C2)C(=O)O.Cl

Origin of Product

United States

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